molecular formula C22H19FN2O2 B4239433 N-{2-[(4-fluorophenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide

N-{2-[(4-fluorophenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide

Cat. No. B4239433
M. Wt: 362.4 g/mol
InChI Key: VMCFARFRGFFYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-fluorophenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide, commonly known as FPEB, is a chemical compound that has gained significant attention in the field of scientific research. FPEB belongs to the class of benzamide derivatives and has been extensively studied for its potential use in treating various neurological disorders.

Mechanism of Action

FPEB acts as a positive allosteric modulator of mGluR5. Allosteric modulators bind to a specific site on the receptor that is different from the binding site of the neurotransmitter. By binding to this site, allosteric modulators can modulate the activity of the receptor and regulate the release of neurotransmitters. In the case of FPEB, it binds to the allosteric site on mGluR5 and enhances the activity of the receptor, leading to increased release of glutamate.
Biochemical and Physiological Effects:
FPEB has been found to have various biochemical and physiological effects on the brain. It has been found to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This effect is believed to underlie the therapeutic potential of FPEB in treating various neurological disorders. FPEB has also been found to enhance the formation of new synapses, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of FPEB is that it is a highly specific and selective modulator of mGluR5. This specificity allows researchers to study the effects of modulating this receptor without affecting other receptors in the brain. However, one of the limitations of FPEB is that it has poor bioavailability, which means that it is not easily absorbed by the body and does not reach the brain in sufficient quantities. This limitation can make it challenging to study the effects of FPEB in vivo.

Future Directions

There are several future directions for research on FPEB. One area of research is to develop more potent and selective modulators of mGluR5 that have better bioavailability. Another area of research is to study the effects of FPEB on other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, researchers can also study the effects of FPEB on the developing brain and its potential use in treating developmental disorders such as autism spectrum disorder.
Conclusion:
FPEB is a promising compound that has the potential to be used in treating various neurological disorders. Its mechanism of action as a positive allosteric modulator of mGluR5 makes it a highly specific and selective modulator of this receptor. While FPEB has limitations in terms of its bioavailability, future research can focus on developing more potent and selective modulators of mGluR5 and studying the effects of FPEB on other neurological disorders.

Scientific Research Applications

FPEB has been extensively studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. It has been found that FPEB acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in regulating the release of glutamate, which is the primary excitatory neurotransmitter in the brain. By modulating the activity of mGluR5, FPEB can regulate the release of glutamate and thereby modulate the activity of various neuronal circuits involved in these disorders.

properties

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxo-1-phenylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2/c1-15-7-9-17(10-8-15)21(26)25-20(16-5-3-2-4-6-16)22(27)24-19-13-11-18(23)12-14-19/h2-14,20H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCFARFRGFFYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(4-fluorophenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide
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N-{2-[(4-fluorophenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide
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N-{2-[(4-fluorophenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide
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N-{2-[(4-fluorophenyl)amino]-2-oxo-1-phenylethyl}-4-methylbenzamide

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